Clenbuterol Hydrochloride

receptor pharmacology β2-adrenergic signaling binding kinetics

Select Clenbuterol Hydrochloride for its unique pharmacological profile critical to preclinical research. With 28% hindlimb muscle weight increase in young rats vs 19% for salbutamol, it is the optimal positive control for sarcopenia and muscle wasting studies. Its long half-life (36-48h) and stability (20 weeks at -60°C) make it the reference standard for residue depletion analysis. Its distinct β2-AR Kd (24 nM) and β-arrestin signaling are essential for biased agonism investigations.

Molecular Formula C12H19Cl3N2O
Molecular Weight 313.6 g/mol
CAS No. 21898-19-1
Cat. No. B019862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClenbuterol Hydrochloride
CAS21898-19-1
Synonyms4-Amino-3,5-dichloro-α-[[(1,1-dimethylethyl)amino]methyl]benzenemethanol;  NAB-365Cl;  Spiropent;  Ventipulmin; 
Molecular FormulaC12H19Cl3N2O
Molecular Weight313.6 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
InChIInChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H
InChIKeyOPXKTCUYRHXSBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility46.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Clenbuterol Hydrochloride (CAS 21898-19-1): Long-Acting β2-Adrenergic Agonist for Research and Analytical Applications


Clenbuterol Hydrochloride (CAS 21898-19-1) is a potent, selective β2-adrenergic receptor (β2-AR) agonist that exhibits partial agonist activity and an exceptionally long elimination half-life of approximately 34–48 hours in humans [1]. Unlike short-acting β2-agonists (SABAs) such as salbutamol, clenbuterol demonstrates high oral bioavailability (89–98%) and distinct anabolic properties mediated through both G-protein and β-arrestin signaling pathways, making it a critical reference compound for respiratory pharmacology, skeletal muscle hypertrophy research, and food safety residue monitoring programs [2].

Why Salbutamol or Formoterol Cannot Substitute for Clenbuterol Hydrochloride in Specialized Research Protocols


Despite belonging to the same β2-adrenergic agonist class, clenbuterol hydrochloride exhibits a fundamentally distinct pharmacological fingerprint that precludes simple interchange with analogs. Its receptor binding profile differs markedly from salbutamol, with clenbuterol showing a much higher affinity (lower Kd) for β2-ARs and engaging a larger receptor population at its EC50 [1]. Furthermore, clenbuterol's unique ability to upregulate KLHL41 in human skeletal muscle—an effect not observed with therapeutic inhaled formoterol—demonstrates ligand-specific functional selectivity that cannot be predicted from β2-agonism alone [2]. These differences translate directly into divergent experimental outcomes, analytical requirements, and regulatory considerations that mandate compound-specific selection.

Quantitative Differentiation of Clenbuterol Hydrochloride: Head-to-Head Evidence Against β2-Agonist Comparators


β2-Adrenoceptor Binding Affinity: Clenbuterol Kd 24 nM vs Salbutamol Lower Affinity

Clenbuterol exhibits significantly higher affinity for β2-adrenoceptors than salbutamol and terbutaline. In equine tracheal membrane radioligand binding studies, clenbuterol demonstrated a Kd value of 24 nM, indicating markedly greater receptor binding affinity compared to the short-acting comparators [1]. Furthermore, at the EC50 concentration, clenbuterol bound approximately 8% of the total β2-receptor population, whereas salbutamol and terbutaline each bound less than 1% of receptors at their respective EC50 values [1]. This difference in receptor occupancy at equipotent concentrations reflects clenbuterol's partial agonist nature and contributes to its distinct pharmacological profile.

receptor pharmacology β2-adrenergic signaling binding kinetics

β1/β2 Adrenoceptor Selectivity Ratio: Clenbuterol β2 Selectivity ≈ 6-Fold vs Salbutamol's ~7-Fold

Clenbuterol demonstrates a β1/β2 selectivity profile that positions it intermediate among β2-agonists. Equilibrium dissociation constants (Kd) determined in rat jugular vein (β2-mediated) and atrial (β1-mediated) preparations were 6.3 nM for β2-adrenoceptors and 38 nM for β1-adrenoceptors, yielding a β2-selectivity ratio of approximately 6:1 [1]. By comparison, published data indicate that salbutamol exhibits a β1/β2 selectivity ratio of approximately 6.8:1 [2], while salmeterol achieves substantially higher selectivity (>330:1) [2]. This places clenbuterol in a distinct selectivity tier—less β2-selective than salmeterol but with greater β1 affinity than salbutamol, explaining its more pronounced chronotropic effects at higher doses.

receptor selectivity β1-AR β2-AR off-target profiling

Skeletal Muscle Hypertrophy: Clenbuterol +28% Muscle Weight Increase vs Salbutamol +19% in Senescent Rats

Clenbuterol produces significantly greater skeletal muscle hypertrophy than salbutamol in aged animal models. In a direct comparative study using senescent rats (24 months old), 3-week treatment with clenbuterol (2 mg/kg diet) increased combined hindlimb muscle weight by 25%, whereas salbutamol (2.5 mg/kg diet) produced a 19% increase [1]. In parallel experiments with young rats, clenbuterol increased hindlimb muscle weight by 28% compared to 19% for salbutamol [1]. Additionally, carcass protein content increases were greater with clenbuterol than salbutamol at the doses tested [1]. This quantitative advantage in muscle anabolic efficacy is observed across age groups and is not attributable to β2-agonism alone, as formoterol—a more potent β2-agonist—fails to upregulate KLHL41 in human muscle [2].

skeletal muscle anabolic effects sarcopenia β2-AR signaling

Bronchodilator Potency: Clenbuterol ~10× More Potent Than Salbutamol by Aerosol (Molecular Weight Basis)

When delivered by aerosol, clenbuterol exhibits approximately 10-fold greater bronchodilator potency than salbutamol on a molecular weight basis. In a clinical comparison involving 21 patients with chronic bronchitis and reversible airway obstruction, clenbuterol 10 μg/puff and salbutamol 100 μg/puff produced bronchodilation of comparable magnitude, with similar onset of action (15 minutes) and duration (4–6 hours) [1]. The mean peak FEV1 increases above baseline were similar after all cumulative doses of both drugs [1]. Notably, tremor was observed in 2 patients after 160 μg clenbuterol versus 1 patient after 1,600 μg salbutamol, consistent with the 10-fold potency difference [1]. In dogs, intraduodenally administered clenbuterol was approximately 2 times more potent than salbutamol [2], indicating that the potency advantage varies by route of administration.

bronchodilation airway smooth muscle FEV1 aerosol delivery

KLHL41 Sarcomeric Remodeling: Clenbuterol Upregulates KLHL41 (p<0.001) vs Formoterol No Effect

Clenbuterol uniquely upregulates the sarcomere stabilizer KLHL41 in human skeletal muscle, an effect not replicated by the more potent β2-agonist formoterol. In a 2025 human study, 2-week oral clenbuterol administration significantly increased KLHL41 protein abundance compared to placebo (p < 0.001), with the magnitude of upregulation comparable to that observed after 8 weeks of resistance training (p < 0.01) [1]. In contrast, 6 weeks of therapeutic inhaled formoterol produced no detectable change in KLHL41 levels [1]. This ligand-specific effect occurs despite formoterol being ranked as more potent than clenbuterol in human bronchial smooth muscle relaxation assays [2], indicating that KLHL41 upregulation is not simply a function of β2-AR potency but reflects distinct signaling pathway engagement.

sarcomere stabilization muscle hypertrophy KLHL41 ligand bias

Oral Bioavailability and Half-Life: Clenbuterol 89–98% Bioavailability, 36–48 h t½ vs Salbutamol ~50% Bioavailability, 4–6 h t½

Clenbuterol exhibits exceptionally high oral bioavailability (89–98%) and a prolonged elimination half-life of 36–48 hours in humans, representing a fundamental pharmacokinetic divergence from short-acting β2-agonists [1]. Salbutamol, by comparison, has an oral bioavailability of approximately 50% and an elimination half-life of 4–6 hours [2]. This pharmacokinetic profile explains why clenbuterol can be administered twice daily while maintaining sustained β2-AR engagement, whereas salbutamol requires dosing every 4–6 hours. The long half-life also underlies clenbuterol's extended tissue retention, which has critical implications for residue depletion studies in food-producing animals and anti-doping control windows [3].

pharmacokinetics oral bioavailability elimination half-life drug disposition

Optimal Research and Industrial Use Cases for Clenbuterol Hydrochloride Based on Verified Differential Evidence


Skeletal Muscle Hypertrophy and Sarcopenia Preclinical Studies Requiring Maximum Anabolic Signal

Based on direct comparative evidence showing clenbuterol produces 28% hindlimb muscle weight increase in young rats and 25% in senescent rats—versus 19% for salbutamol under identical conditions—clenbuterol hydrochloride is the optimal positive control for preclinical muscle wasting and sarcopenia research [1]. Its superior anabolic efficacy (1.32–1.47× greater than salbutamol) maximizes assay sensitivity and effect size, enabling detection of subtle interventions with smaller sample sizes. This application is further validated by human data demonstrating clenbuterol's unique capacity to upregulate the sarcomere stabilizer KLHL41 to levels comparable with resistance training, an effect not observed with formoterol [2].

Analytical Reference Standard for Long-Term β-Agonist Residue Monitoring in Food Safety Programs

Clenbuterol's exceptionally long elimination half-life (36–48 hours) and high oral bioavailability (89–98%) result in extended tissue retention, making it the preferred reference standard for validating long-term residue depletion methods [1]. Stability studies confirm clenbuterol remains significantly stable in incurred urine and liver samples for up to 20 weeks at -20°C and -60°C, and through at least six freeze-thaw cycles [2]. Certified reference materials produced under ISO 17034 with traceability to USP and EP primary standards ensure analytical accuracy for regulatory compliance testing under frameworks such as EU Commission Decision 2002/657/EC [3].

β2-Adrenoceptor Partial Agonist Reference Compound for Receptor Occupancy and Signaling Bias Studies

Clenbuterol's distinct binding profile—Kd of 24 nM for β2-ARs and ~8% receptor occupancy at EC50 versus <1% for salbutamol and terbutaline—establishes it as the benchmark partial agonist for receptor occupancy-pharmacodynamic relationship studies [1]. Its intermediate β1/β2 selectivity ratio (β2 Kd 6.3 nM; β1 Kd 38 nM; ~6:1 selectivity) positions it as a critical comparator between non-selective agonists and highly selective agents like salmeterol (selectivity >330:1) [2]. Additionally, clenbuterol engages β-arrestin signaling pathways linked to skeletal muscle anabolism, making it essential for functional selectivity (biased agonism) investigations where ligand-specific signaling outcomes must be distinguished from simple receptor activation [3].

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